

An In-depth Technical Guide to 3-Ethylpentanoic Acid (CAS: 58888-87-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethylpentanoic acid*

Cat. No.: *B1595041*

[Get Quote](#)

This guide provides a comprehensive technical overview of **3-Ethylpentanoic acid**, a branched-chain carboxylic acid with emerging significance in organic synthesis and potential therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, potential mechanisms of action, and essential safety and handling information.

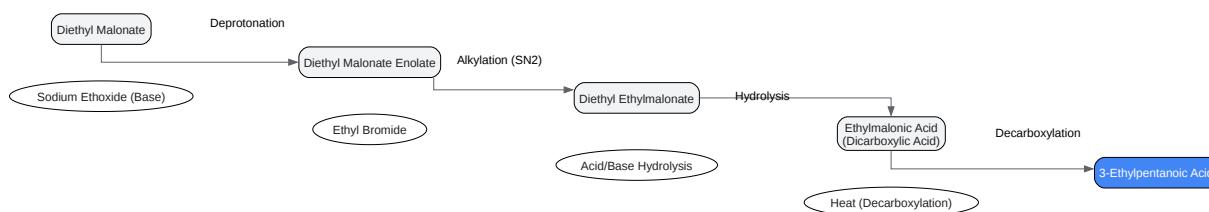
Introduction and Physicochemical Properties

3-Ethylpentanoic acid (CAS: 58888-87-2) is a seven-carbon carboxylic acid characterized by a pentanoic acid backbone with an ethyl group at the third carbon position.^[1] This structural feature imparts specific physicochemical properties that influence its reactivity and biological activity. It typically presents as a colorless to pale yellow liquid with a characteristic odor.^[1] The presence of the carboxyl group allows for hydrogen bonding, influencing its solubility in polar solvents, while the branched alkyl chain contributes to its hydrophobic nature.^[1]

Table 1: Physicochemical Properties of **3-Ethylpentanoic Acid**

Property	Value	Source(s)
CAS Number	58888-87-2	[2]
Molecular Formula	C ₇ H ₁₄ O ₂	[2]
Molecular Weight	130.18 g/mol	[2]
Boiling Point	215.3 ± 8.0 °C at 760 mmHg	[3]
Density	0.9 ± 0.1 g/cm ³	[3]
pKa	4.80 ± 0.10 (Predicted)	
LogP	2.19	[3]
Appearance	Colorless to light yellow liquid	[1]
SMILES	CCC(CC)CC(=O)O	[2]
InChIKey	ATUUSOSLBXVJKL-UHFFFAOYSA-N	[2]

Synthesis and Purification: A Validated Approach via Malonic Ester Synthesis


The synthesis of **3-Ethylpentanoic acid** can be reliably achieved through the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids.[\[4\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#) This multi-step process leverages the acidity of the α -hydrogens of diethyl malonate to facilitate alkylation, followed by hydrolysis and decarboxylation to yield the final product.

Synthesis Workflow

The overall synthetic strategy involves three key stages:

- Enolate Formation: Deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate.
- Alkylation: Nucleophilic attack of the enolate on an ethyl halide to introduce the ethyl group.

- Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the corresponding dicarboxylic acid, which then readily decarboxylates upon heating to yield **3-Ethylpentanoic acid**.

[Click to download full resolution via product page](#)

Figure 1: Malonic Ester Synthesis Workflow for **3-Ethylpentanoic Acid**.

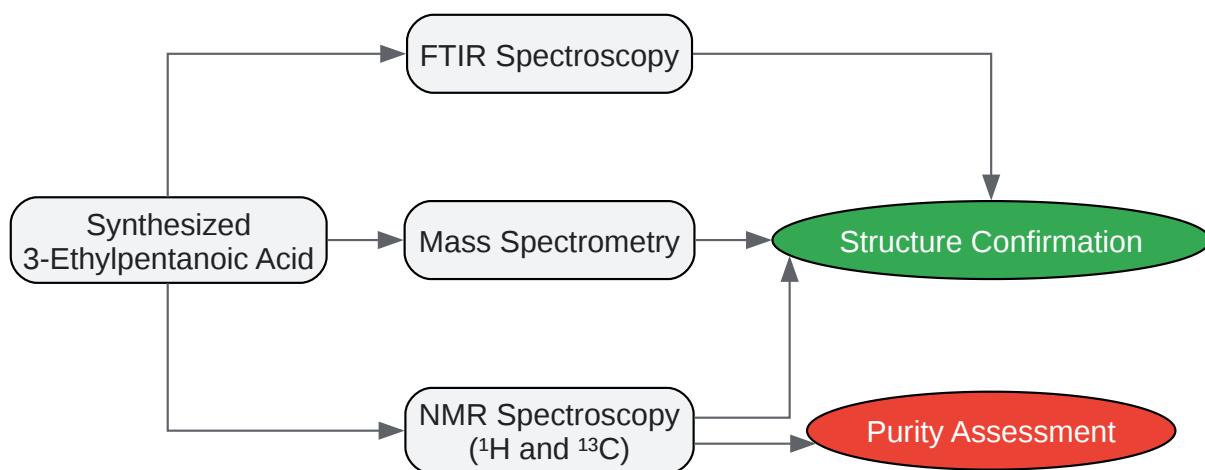
Detailed Experimental Protocol

This protocol is adapted from established procedures for malonic ester synthesis.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Preparation of Diethyl Ethylmalonate

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
- Enolate Formation: To the stirred, hot sodium ethoxide solution, slowly add diethyl malonate (1 equivalent). A voluminous white precipitate of the sodium salt of diethyl malonate may form.[\[9\]](#)

- **Alkylation:** Gradually add ethyl bromide (1.05 equivalents) to the reaction mixture. The heat of the reaction should maintain a gentle reflux.[9]
- **Reaction Completion and Work-up:** After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the reaction mixture becomes neutral. Remove the ethanol by distillation. To the residue, add water and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.
- **Purification:** Purify the crude diethyl ethylmalonate by vacuum distillation.


Step 2: Hydrolysis and Decarboxylation

- **Hydrolysis:** Reflux the purified diethyl ethylmalonate with an excess of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[11][12]
- **Decarboxylation:** If basic hydrolysis was performed, carefully acidify the reaction mixture. Heat the acidic solution to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.
- **Isolation and Purification:** After decarboxylation is complete, cool the reaction mixture and extract the **3-Ethylpentanoic acid** with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be further purified by vacuum distillation.

Analytical Characterization

To ensure the identity and purity of the synthesized **3-Ethylpentanoic acid**, a combination of spectroscopic techniques should be employed.

Analytical Workflow

[Click to download full resolution via product page](#)

Figure 2: Analytical Workflow for the Characterization of **3-Ethylpentanoic Acid**.

Spectroscopic Data (Predicted and Analog-Based)

As of the date of this guide, publicly available, experimentally verified spectra for **3-Ethylpentanoic acid** are limited. The following data is based on predictions and analysis of structurally similar compounds.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentanoic acid moieties. The unique proton at the C3 position would likely appear as a multiplet. The protons of the two ethyl groups would also exhibit distinct signals.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift.
- FTIR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid group (typically around $2500\text{-}3300\text{ cm}^{-1}$) and a strong C=O stretching band (around $1700\text{-}1725\text{ cm}^{-1}$). C-H stretching and bending vibrations will also be present.
- Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M^+) at m/z 130. Common fragmentation patterns for carboxylic acids would also be observed.

Applications and Potential Mechanisms of Action

3-Ethylpentanoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.^[10] Its structural motif can be incorporated into various compounds of therapeutic interest.^[13]

Histone Deacetylase (HDAC) Inhibition

A significant area of interest for **3-Ethylpentanoic acid** and related short-chain fatty acids is their potential to act as histone deacetylase (HDAC) inhibitors.^[14] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.^[15] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.

HDAC inhibitors, by blocking this action, can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.^[15] This mechanism is the basis for the investigation of HDAC inhibitors as anti-cancer agents.^[14] While specific IC₅₀ values for **3-Ethylpentanoic acid** are not widely reported, its structural similarity to other known aliphatic acid HDAC inhibitors suggests it may exhibit activity in this area.

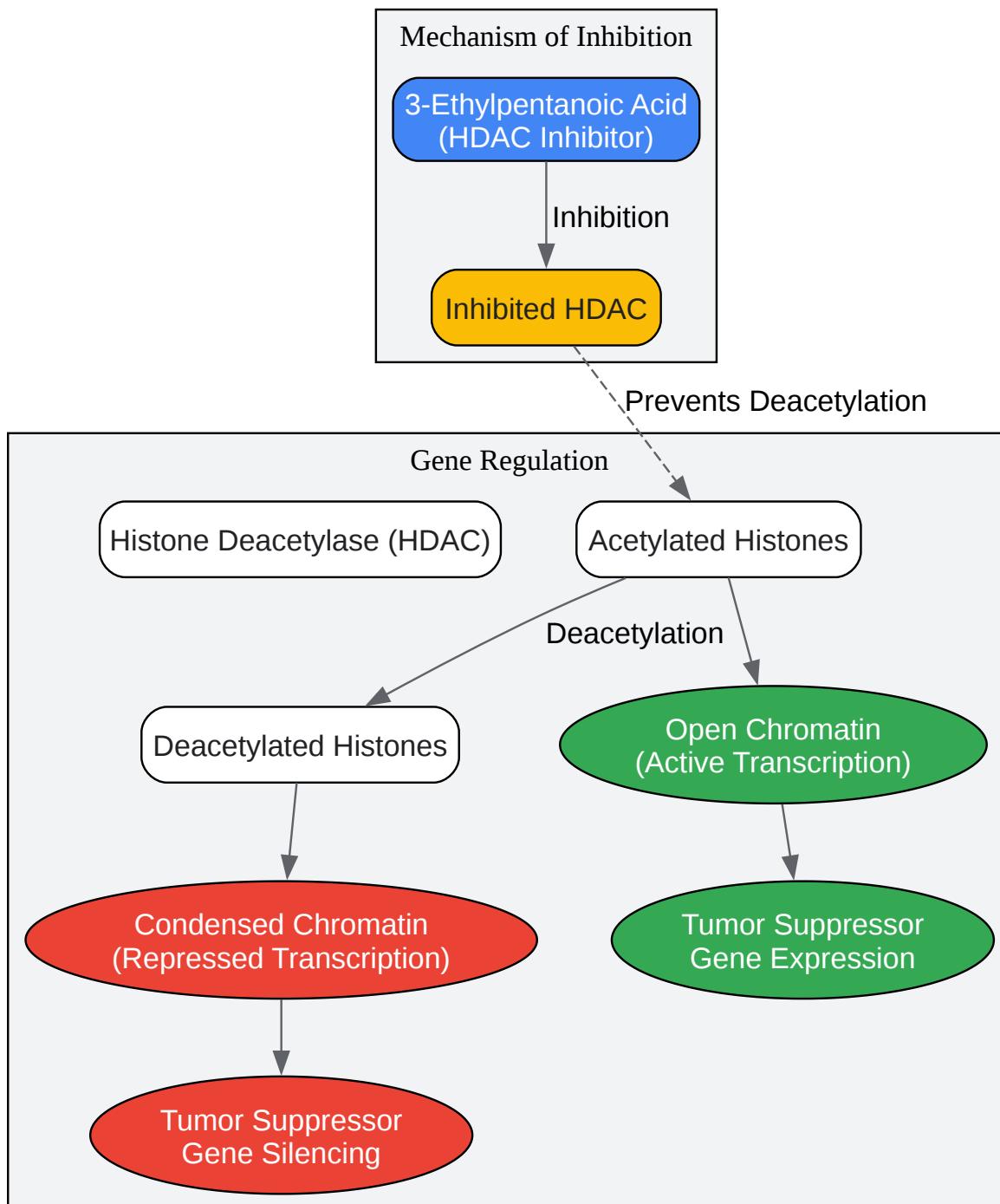

[Click to download full resolution via product page](#)

Figure 3: Proposed Mechanism of Action of **3-Ethylpentanoic Acid** as an HDAC Inhibitor.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling **3-Ethylpentanoic acid**.

- General Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Toxicology: Acute toxicity data for **3-Ethylpentanoic acid** indicates an LD50 (lethal dose, 50%) of >400 mg/kg in mice via the intraperitoneal route.[16] Short-chain fatty acids, in general, can be toxic at higher concentrations.[17][18] Studies on other short-chain fatty acids have shown that they are generally well-tolerated at lower doses.[19][20]
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
 - Skin Contact: Immediately wash with soap and water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

3-Ethylpentanoic acid is a versatile branched-chain carboxylic acid with established utility in organic synthesis and promising potential in the field of drug discovery, particularly as a histone deacetylase inhibitor. This guide has provided a detailed framework for its synthesis, characterization, and potential applications, underpinned by established chemical principles and available scientific literature. Further research into its specific biological activities and toxicological profile will be crucial in fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. library2.smu.ca [library2.smu.ca]
- 2. 3-Ethylpentanoic acid | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethylpentanoic acid | CAS#:58888-87-2 | Chemsoc [chemsoc.com]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 13. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 14. 3-Ethylpentanoic acid | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]
- 15. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 17. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mahendrapublications.com [mahendrapublications.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylpentanoic Acid (CAS: 58888-87-2)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595041#3-ethylpentanoic-acid-cas-number-58888-87-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com